Hexafluorocyclobutene: A Comprehensive Technical Guide for Scientific Professionals
Hexafluorocyclobutene: A Comprehensive Technical Guide for Scientific Professionals
An in-depth guide to the fundamental properties, synthesis, and applications of hexafluorocyclobutene, tailored for researchers, scientists, and professionals in drug development.
Hexafluorocyclobutene (HFCB) is a fluorinated cyclic alkene that has garnered significant interest across various scientific disciplines, including materials science, organic synthesis, and medicinal chemistry. Its unique electronic properties and reactivity make it a valuable building block for the synthesis of complex molecules and advanced materials. This guide provides a detailed overview of the core properties of hexafluorocyclobutene, its synthesis and handling, and its emerging applications in the field of drug discovery.
Core Properties of Hexafluorocyclobutene
Hexafluorocyclobutene is a colorless gas at room temperature, notable for its high density and reactivity.[1][2][3] The presence of six fluorine atoms significantly influences its chemical behavior, imparting a strong electrophilic character to the double bond.
Physical and Chemical Data
A summary of the key physical and chemical properties of hexafluorocyclobutene is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C4F6 | [1][2] |
| Molecular Weight | 162.03 g/mol | [1][4] |
| CAS Number | 697-11-0 | [1][4] |
| Appearance | Colorless gas | [3] |
| Melting Point | -60 °C | [1][2] |
| Boiling Point | 5-6 °C | [1][2] |
| Density | 1.602 g/cm³ | [1][2] |
| Flash Point | -22.4 °C | [1] |
| Refractive Index | 1.294 | [1] |
| LogP | 2.42 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of hexafluorocyclobutene. While detailed spectra are best consulted from original sources, typical spectroscopic data includes:
-
¹⁹F NMR: The ¹⁹F NMR spectrum provides characteristic signals for the different fluorine environments in the molecule.[5][6][7]
-
Mass Spectrometry: The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns for a fluorinated compound.[8]
Synthesis and Reactivity
The primary synthetic route to hexafluorocyclobutene involves a two-step process starting from chlorotrifluoroethylene.[3]
-
Dimerization: Thermal dimerization of chlorotrifluoroethylene yields 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane.[3]
-
Dechlorination: Subsequent dechlorination of the dichlorinated intermediate, typically using a reducing agent like zinc, produces hexafluorocyclobutene.[3]
The reactivity of hexafluorocyclobutene is dominated by the electrophilic nature of its double bond, making it susceptible to attack by nucleophiles and a reactive partner in cycloaddition reactions.[9][10][11]
Experimental Protocols
Synthesis of Hexafluorocyclobutene
A representative experimental protocol for the synthesis of hexafluorocyclobutene is the dechlorination of 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane.
Materials:
-
1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane
-
Zinc dust, activated
-
Anhydrous ethanol
-
Nitrogen gas
-
Standard glassware for reactions under inert atmosphere
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with activated zinc dust and anhydrous ethanol under a nitrogen atmosphere.
-
1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane is added dropwise to the stirred suspension.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the reaction progress monitored by gas chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The gaseous hexafluorocyclobutene product is collected by condensation in a cold trap cooled with liquid nitrogen.
-
The collected product is purified by fractional distillation.
Purification and Analysis
Purification:
Purification of hexafluorocyclobutene is typically achieved through fractional distillation.[12] Due to its low boiling point, this process requires careful temperature control and the use of a cold trap.
Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard technique for assessing the purity of hexafluorocyclobutene and identifying any byproducts. A capillary column suitable for the separation of volatile fluorinated compounds is employed.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for confirming the structure of hexafluorocyclobutene.[5][7] The spectrum should be referenced to a suitable fluorine standard.[15]
Applications in Drug Development
The unique properties of fluorinated molecules have made them increasingly important in drug discovery.[16][17] Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[16] While hexafluorocyclobutene itself is not typically a bioactive molecule, its derivatives, particularly those derived from its hydrolysis product, squaric acid, have shown significant potential in medicinal chemistry.[18][19]
Fluorinated cyclobutane rings are also explored as bioisosteres for commonly found groups in drug molecules, such as gem-dimethyl or tert-butyl groups.[1][2] This bioisosteric replacement can lead to improved pharmacokinetic properties.[20][21]
Workflow: From Hexafluorocyclobutene to Bioactive Scaffolds
The following diagram illustrates a typical workflow where hexafluorocyclobutene serves as a starting material for the synthesis of squaric acid, a versatile scaffold for developing bioactive compounds.
Safety and Handling
Hexafluorocyclobutene is a toxic and flammable gas and must be handled with extreme caution in a well-ventilated fume hood.[4][22] It is classified as a toxic inhalation hazard.[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[23]
-
Skin Protection: Impervious gloves (e.g., nitrile), a lab coat, and closed-toe shoes are required.[10]
-
Respiratory Protection: A self-contained breathing apparatus may be necessary for handling larger quantities or in case of a leak.
Storage and Disposal:
Hexafluorocyclobutene should be stored in a cool, dry, well-ventilated area away from sources of ignition.[24] It is considered a halogenated organic waste and must be disposed of in accordance with local, state, and federal regulations, typically via incineration.[24][25]
Emergency Procedures Workflow
The following diagram outlines the general emergency procedures in case of accidental exposure to hexafluorocyclobutene.
Conclusion
Hexafluorocyclobutene is a versatile and reactive fluorinated compound with significant potential in scientific research and development. Its fundamental properties, coupled with its utility as a synthetic precursor, make it a valuable tool for chemists in various fields. For professionals in drug development, the exploration of hexafluorocyclobutene derivatives and fluorinated cyclobutane scaffolds as bioisosteres presents a promising avenue for the design of novel therapeutics with improved pharmacological profiles. Adherence to strict safety protocols is paramount when handling this hazardous material.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. api.pageplace.de [api.pageplace.de]
- 10. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 11. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. organicreactions.org [organicreactions.org]
- 16. pharmacyjournal.org [pharmacyjournal.org]
- 17. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 20. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
